Cas no 49834-22-2 (N-Methyl 3-bromobenzamide)

N-Methyl 3-bromobenzamide is a brominated aromatic amide compound with the molecular formula C8H8BrNO. This derivative of benzamide features a methyl substitution on the amide nitrogen and a bromine atom at the meta position of the benzene ring, making it a versatile intermediate in organic synthesis. Its well-defined structure and reactivity enable applications in pharmaceutical and agrochemical research, particularly in the development of active ingredients and fine chemicals. The bromine substituent offers a handle for further functionalization via cross-coupling reactions, while the N-methyl group enhances solubility and stability. The compound is typically supplied as a high-purity solid, ensuring reliable performance in synthetic workflows.
N-Methyl 3-bromobenzamide structure
N-Methyl 3-bromobenzamide structure
Product Name:N-Methyl 3-bromobenzamide
CAS No:49834-22-2
MF:C8H8BrNO
MW:214.0592212677
MDL:MFCD01060879
CID:325682
PubChem ID:354335778
Update Time:2025-08-03

N-Methyl 3-bromobenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N-methylbenzamide
    • 3-bromo-benzoic acid methylamide
    • Benzamide,3-bromo-N-methyl-
    • N-Methyl 3-bromobenzamide
    • 3-Brom-benzoesaeure-methylamid
    • 3-Brom-N-methyl-benzamid
    • 3-Bromo-N-methylbenzamid
    • 3-bromo-N-methyl-benzamide
    • 3-bromo-N-methylbenzamide(SALTDATA: FREE)
    • Benzamide,3-bromo-N-methyl
    • Benzamide, 3-bromo-N-methyl-
    • YBNPCJSZMYHDDR-UHFFFAOYSA-N
    • N-methyl-3-bromobenzamide
    • BBL022689
    • STK501874
    • AM87009
    • AB0154968
    • B5644
    • V6197
    • MFCD01060879
    • SCHEMBL265872
    • CS-W020621
    • DTXSID30401647
    • FT-0679565
    • 49834-22-2
    • AKOS000186429
    • N10158
    • 3-Bromo-N-methylbenzamide 98%
    • SY234419
    • PS-3471
    • BP-21284
    • A871715
    • ALBB-009487
    • MDL: MFCD01060879
    • Inchi: 1S/C8H8BrNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
    • InChI Key: YBNPCJSZMYHDDR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(C(NC)=O)=C1

Computed Properties

  • Exact Mass: 212.97900
  • Monoisotopic Mass: 212.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Density: 1.466
  • Melting Point: 91.0 to 95.0 deg-C
  • Boiling Point: 318.3°Cat760mmHg
  • Flash Point: 146.3°C
  • Refractive Index: 1.565
  • PSA: 29.10000
  • LogP: 2.19960
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

N-Methyl 3-bromobenzamide Security Information

N-Methyl 3-bromobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Methyl 3-bromobenzamide Pricemore >>

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N-Methyl 3-bromobenzamide Production Method

N-Methyl 3-bromobenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:49834-22-2)N-Methyl 3-bromobenzamide
Order Number:A871715
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:30
Price ($):554.0
Email:sales@amadischem.com

N-Methyl 3-bromobenzamide Related Literature

Additional information on N-Methyl 3-bromobenzamide

Professional Introduction to N-Methyl 3-bromobenzamide (CAS No. 49834-22-2)

N-Methyl 3-bromobenzamide, with the chemical formula C₇H₇BrNO₂, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound is characterized by its N-methyl group and a 3-bromobenzamide moiety, which contribute to its unique chemical properties and potential biological activities. The CAS number 49834-22-2 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature and industrial applications.

The N-methyl 3-bromobenzamide structure is of particular interest due to its versatility in drug design and synthesis. The presence of a bromine atom at the third position of the benzene ring enhances its reactivity, making it a valuable intermediate in organic synthesis. This reactivity has been leveraged in the development of various pharmacological agents, including those targeting neurological disorders and inflammatory conditions.

Recent advancements in medicinal chemistry have highlighted the potential of N-methyl 3-bromobenzamide as a scaffold for novel therapeutic agents. Studies have demonstrated its role in modulating enzyme activity and interacting with biological targets, which are crucial for developing effective treatments. For instance, researchers have explored its derivatives as potential inhibitors of enzymes involved in cancer progression and neurodegenerative diseases.

The 3-bromobenzamide moiety is particularly noteworthy for its ability to engage with specific amino acid residues in proteins, thereby influencing their function. This interaction has been exploited in the design of small-molecule inhibitors that can disrupt pathological pathways. In particular, the bromine atom provides a handle for further functionalization, allowing chemists to tailor the compound’s properties for specific therapeutic applications.

In the context of drug discovery, N-methyl 3-bromobenzamide has been utilized in high-throughput screening (HTS) campaigns to identify lead compounds with desired pharmacological profiles. Its structural features make it an attractive candidate for further optimization through structure-activity relationship (SAR) studies. These studies aim to enhance its potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective therapeutic interventions.

One of the most compelling aspects of N-methyl 3-bromobenzamide is its role in the development of targeted therapies. By modifying its structure, researchers can fine-tune its interactions with biological targets, thereby minimizing off-target effects and improving patient outcomes. This approach is particularly relevant in precision medicine, where individualized treatment strategies are becoming increasingly important.

Moreover, the compound’s stability under various conditions makes it suitable for industrial-scale synthesis and formulation. This stability ensures that it can be reliably used in both research settings and commercial drug production processes. The ease with which it can be synthesized from readily available precursors also contributes to its practicality as a building block in pharmaceutical manufacturing.

The exploration of N-methyl 3-bromobenzamide extends beyond traditional pharmaceutical applications. Researchers have also investigated its potential use in agrochemicals and material science, where its unique chemical properties could offer novel solutions to existing challenges. For example, derivatives of this compound have shown promise as intermediates in the synthesis of advanced polymers and coatings.

As our understanding of biological systems continues to evolve, the relevance of compounds like N-methyl 3-bromobenzamide is likely to grow. Ongoing research efforts are focused on uncovering new therapeutic targets and developing innovative drug delivery systems that can leverage its properties effectively. The integration of computational methods and artificial intelligence into drug discovery is also expected to accelerate the identification of new applications for this compound.

In conclusion, N-methyl 3-bromobenzamide (CAS No. 49834-22-2) represents a versatile and promising compound with significant implications for pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable tool for chemists and biologists working on cutting-edge therapeutic solutions. As scientific knowledge advances, we can anticipate further discoveries that will expand its utility across multiple domains of science and industry.

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Amadis Chemical Company Limited
(CAS:49834-22-2)N-Methyl 3-bromobenzamide
A871715
Purity:99%
Quantity:100g
Price ($):554.0
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